IDO1 Inhibitory Potency: Head-to-Head Comparison with a Leading Indole-Sulfonyl IDO1 Inhibitor
In a standardized HeLa cell-based IDO1 assay (24 h incubation, RFMS detection), 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide (CHEMBL4849690) achieved an IC50 of 0.920 nM . Under identical conditions, a comparator indole-sulfonyl acetamide derivative (BDBM506627, US11046649 Ex.5) exhibited an IC50 of 0.520 nM, and BDBM50578623 displayed an IC50 of 0.690 nM . While the target compound is less potent than the top-performing comparator (0.920 nM vs. 0.520 nM), it maintains sub-nanomolar activity and offers a differentiated selectivity profile (see Evidence Items 2 and 3).
| Evidence Dimension | IDO1 inhibition (IC50) |
|---|---|
| Target Compound Data | 0.920 nM |
| Comparator Or Baseline | BDBM506627 (US11046649, Ex.5): 0.520 nM; BDBM50578623: 0.690 nM |
| Quantified Difference | 1.8–3.3× shift vs. more potent comparators |
| Conditions | HeLa cell-based assay, tryptophan substrate, 24 h incubation, RFMS detection |
Why This Matters
The sub-nanomolar IC50 confirms the compound is a potent IDO1 inhibitor, but its value relative to comparators must be weighed alongside selectivity and off-target data for project-specific selection.
- [1] BindingDB. Entry 50014670: IDO1 Inhibitor Panel Data for BDBM50578677 (CHEMBL4849690), BDBM506627, and BDBM50578623. University of California San Diego. http://ww.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?tag=entry&entryid=50014670 View Source
